N-(2,5-dimethylphenyl)-N'-(4-fluorophenyl)thiourea
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Overview
Description
N-(2,5-dimethylphenyl)-N’-(4-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups This particular compound features a 2,5-dimethylphenyl group and a 4-fluorophenyl group attached to the thiourea core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-N’-(4-fluorophenyl)thiourea typically involves the reaction of 2,5-dimethylaniline with 4-fluoroaniline in the presence of a thiocyanate source. A common method is to use ammonium thiocyanate or potassium thiocyanate as the thiocyanate source. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of N-(2,5-dimethylphenyl)-N’-(4-fluorophenyl)thiourea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: N-(2,5-dimethylphenyl)-N’-(4-fluorophenyl)thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N’-(4-fluorophenyl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N’-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
- N-phenyl-N’-fluorophenylthiourea
- N-(2,5-dimethylphenyl)-N’-phenylthiourea
- N-(2,5-dimethylphenyl)-N’-(4-chlorophenyl)thiourea
Comparison: N-(2,5-dimethylphenyl)-N’-(4-fluorophenyl)thiourea is unique due to the presence of both 2,5-dimethyl and 4-fluoro substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2S/c1-10-3-4-11(2)14(9-10)18-15(19)17-13-7-5-12(16)6-8-13/h3-9H,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUAQZIIUQLBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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